4-Chlorophenothiazine

Description

Properties

IUPAC Name |

4-chloro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOYBWLCZWTECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403905 | |

| Record name | 4-Chlorophenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-69-9 | |

| Record name | 4-Chloro-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorophenothiazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core basic properties, structure, and experimental protocols related to 4-Chlorophenothiazine. The information is curated for professionals in research, science, and drug development, offering a centralized resource for this significant chemical entity.

Core Properties and Structure

4-Chlorophenothiazine, a derivative of phenothiazine (B1677639), is a heterocyclic compound with the chemical formula C₁₂H₈ClNS.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably prochlorperazine.[3]

Basic Properties

A summary of the fundamental physical and chemical properties of 4-Chlorophenothiazine is presented in Table 1. This data is essential for its handling, formulation, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClNS | [1][2] |

| Molecular Weight | 233.72 g/mol | [1][2] |

| CAS Number | 7369-69-9 | [2] |

| Appearance | White to Light Grey Solid | [3] |

| Melting Point | 116-117 °C | ChemicalBook |

| Boiling Point | 382.6 °C at 760 mmHg | ChemicalBook Safety Data Sheet |

| pKa (predicted) | -2.39 ± 0.20 | [3] |

| Solubility | Slightly soluble in Acetone, DMSO, and Ethanol. | [3] |

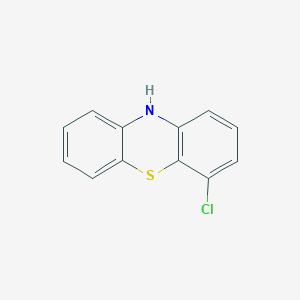

Chemical Structure

The structure of 4-Chlorophenothiazine consists of a tricyclic phenothiazine core with a chlorine atom substituted at the 4-position of one of the benzene (B151609) rings. The IUPAC name for this compound is 4-Chloro-10H-phenothiazine.[4]

Structural Identifiers:

-

SMILES: c1ccc2c(c1)Nc3cccc(c3S2)Cl[1]

-

InChI: InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H[1]

Caption: 2D structure of 4-Chlorophenothiazine.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analytical characterization of 4-Chlorophenothiazine, providing a framework for its preparation and quality control.

Synthesis

The synthesis of 4-Chlorophenothiazine can be achieved through several established methods for forming the phenothiazine ring system, including the Ullmann condensation and the Smiles rearrangement. A general workflow for a plausible synthesis is outlined below.

Caption: Synthetic workflow for 4-Chlorophenothiazine.

A representative synthetic protocol based on the synthesis of a related isomer is as follows:

Materials:

-

2-Amino-5-chlorobenzenethiol

-

1-Bromo-2-nitrobenzene

-

Potassium carbonate

-

Copper powder or a copper salt (catalyst for Ullmann condensation)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Sodium sulfate

Procedure:

-

In a round-bottom flask, combine 2-amino-5-chlorobenzenethiol, 1-bromo-2-nitrobenzene, potassium carbonate, and a catalytic amount of copper powder in DMF.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude intermediate, 2-((2-nitrophenyl)amino)-5-chlorobenzenethiol, is then subjected to a reductive cyclization step. This can be achieved using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation to reduce the nitro group, followed by acid-catalyzed cyclization to form the phenothiazine ring.

Purification

The primary method for the purification of crude 4-Chlorophenothiazine is recrystallization.

Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing phenothiazine derivatives include ethanol, acetone, and mixtures of hexane (B92381) and ethyl acetate.[5]

General Recrystallization Protocol:

-

Dissolve the crude 4-Chlorophenothiazine in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized 4-Chlorophenothiazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Typical Parameters: A 400 or 500 MHz spectrometer is typically used. The spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required compared to ¹H NMR.

-

Typical Parameters: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the compound. A reversed-phase method is commonly employed for phenothiazine derivatives.

-

Column: A C18 stationary phase is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) is common.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small and stable molecules like 4-Chlorophenothiazine.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions.

Signaling Pathways and Biological Activity

Phenothiazines, as a class of compounds, are well-known for their diverse biological activities, primarily attributed to their interaction with various neurotransmitter receptors. 4-Chlorophenothiazine, as a key intermediate and a phenothiazine derivative itself, is expected to share some of these properties.

Dopamine (B1211576) Receptor Antagonism

The primary mechanism of action for many phenothiazine-based drugs is the antagonism of dopamine D2 receptors in the central nervous system. This blockade of dopamine signaling is responsible for their antipsychotic effects.

Caption: Inhibition of the Dopamine D2 receptor pathway.

Serotonin (B10506) Receptor Interaction

Phenothiazines also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. Antagonism at these receptors can contribute to the overall pharmacological profile, potentially mitigating some of the side effects associated with pure dopamine receptor blockade and contributing to efficacy against negative symptoms in psychosis. The 5-HT₂A receptor is a Gq/11-coupled receptor that activates the phospholipase C (PLC) signaling cascade.

Caption: Modulation of the Serotonin 5-HT2A receptor pathway.

NMDA Receptor Modulation

Some studies have suggested that phenothiazines can also interact with N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and neuronal communication. The modulation of NMDA receptors could contribute to the complex pharmacological effects of these compounds.

This technical guide provides a foundational understanding of 4-Chlorophenothiazine for professionals engaged in chemical and pharmaceutical research and development. The provided protocols and data serve as a starting point for further investigation and application of this versatile molecule.

References

An In-depth Technical Guide to 4-Chlorophenothiazine (CAS: 7369-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chlorophenothiazine, a heterocyclic compound belonging to the phenothiazine (B1677639) class. This document details its physicochemical characteristics, spectral data, and known biological activities, with a focus on its role as a potential modulator of key signaling pathways. Experimental methodologies are provided to facilitate further research and development.

Core Properties and Data

4-Chlorophenothiazine is a chlorinated derivative of phenothiazine, a tricyclic aromatic compound containing a thiazine (B8601807) ring. The presence of the chlorine atom at the 4-position of the phenothiazine ring system is expected to influence its electronic properties and biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chlorophenothiazine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 7369-69-9 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41] |

| Molecular Formula | C₁₂H₈ClNS | [1][5][10][11] |

| Molecular Weight | 233.72 g/mol | [1][5][10][11] |

| Appearance | Off-white to light grey solid | [1][11] |

| Melting Point | 116-117 °C | [13] |

| Boiling Point | 382.6 ± 31.0 °C (Predicted) | [13] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [13] |

| Solubility | Soluble in acetone, DMSO (slightly), and ethanol (B145695) (slightly).[13] More soluble in organic solvents than in water.[1] | [1][13] |

| InChI | InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H | [1][4][7] |

| SMILES | C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)Cl | [5] |

Spectral Data

While specific spectra are often proprietary, the following table summarizes the types of spectral data typically available for 4-Chlorophenothiazine from commercial suppliers, which are crucial for structure confirmation and purity assessment.[6][11][42]

| Spectral Data Type | Expected Information |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and amine protons' positions and splitting patterns. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for structural elucidation. The presence of chlorine would result in a characteristic M+2 isotopic peak. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups, such as N-H stretching of the secondary amine and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. |

Synthesis

The synthesis of phenothiazines can be achieved through several methods, with the Smiles rearrangement and Ullmann condensation being prominent strategies.

Experimental Protocol: Synthesis via Smiles Rearrangement (Representative)

Objective: To synthesize 4-Chlorophenothiazine from appropriate starting materials. A plausible route involves the reaction of a suitably substituted aminothiophenol with a substituted halobenzene.

Materials:

-

2-Amino-5-chlorobenzenethiol

-

Formic acid (90%)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol and 1-bromo-2-nitrobenzene in DMF. Add a suitable base, such as potassium carbonate, to facilitate the condensation reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-2'-nitrodiphenylsulfide intermediate.

-

Formylation: To the crude intermediate, add 90% formic acid and heat the mixture. This step is to form the formamido derivative.[36]

-

Smiles Rearrangement and Cyclization: The formamido intermediate will undergo the Smiles rearrangement upon further heating to yield the phenothiazine ring system.

-

Purification: The crude 4-Chlorophenothiazine can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Biological Activity and Signaling Pathways

Phenothiazine derivatives are well-known for their diverse pharmacological activities, primarily as antipsychotic and antiemetic agents.[1] Their mechanism of action often involves the antagonism of dopamine (B1211576) D2 receptors and the modulation of various intracellular signaling pathways.[3][4][8][10][15][17][22]

Dopamine D2 Receptor Antagonism

The primary mechanism for the antipsychotic effects of many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4][10]

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-Chlorophenothiazine for the dopamine D2 receptor.[3][17][22]

Objective: To quantify the binding affinity of 4-Chlorophenothiazine to dopamine D2 receptors.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]Spiperone)

-

4-Chlorophenothiazine (test compound)

-

Non-specific binding control (e.g., Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of 4-Chlorophenothiazine.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 4-Chlorophenothiazine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

PI3K/Akt/mTOR Pathway Modulation

Recent studies have indicated that phenothiazine derivatives can exert anti-cancer effects by modulating critical signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[18][23][43][24]

This protocol describes how to assess the effect of 4-Chlorophenothiazine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway using Western blotting.[6][15][43][24]

Objective: To determine if 4-Chlorophenothiazine inhibits the PI3K/Akt/mTOR signaling pathway.

Materials:

-

Cancer cell line of interest (e.g., a line with a known active PI3K/Akt/mTOR pathway)

-

4-Chlorophenothiazine

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture the cells and treat them with various concentrations of 4-Chlorophenothiazine for a specified time. Include a vehicle-treated control.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of 4-Chlorophenothiazine on the pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of phenothiazine derivatives.

Experimental Protocol: HPLC Method for 4-Chlorophenothiazine (Representative)

This protocol is a general guideline for developing an HPLC method for the analysis of 4-Chlorophenothiazine, based on methods for similar compounds.[5][14][16][20][34][39]

Objective: To develop and validate an HPLC method for the quantification of 4-Chlorophenothiazine.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted)

-

4-Chlorophenothiazine reference standard

-

Sample for analysis

Procedure:

-

Method Development:

-

Mobile Phase Selection: Start with a mobile phase composition such as a 50:50 (v/v) mixture of acetonitrile and phosphate buffer. Adjust the ratio to achieve optimal separation and peak shape.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 4-Chlorophenothiazine using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Ensure that there is no interference from excipients or degradation products at the retention time of 4-Chlorophenothiazine.

-

Linearity: Prepare a series of standard solutions of 4-Chlorophenothiazine at different concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

-

Accuracy: Perform recovery studies by spiking a known amount of 4-Chlorophenothiazine into a placebo mixture.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

-

This technical guide serves as a foundational resource for researchers and professionals working with 4-Chlorophenothiazine. The provided data and protocols are intended to support further investigation into the properties and potential applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. innoprot.com [innoprot.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. jconsortium.com [jconsortium.com]

- 17. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 23. Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. 4-CHLOROPHENOTHIAZINE | 7369-69-9 [chemicalbook.com]

- 27. 2-Chlorophenothiazine synthesis - chemicalbook [chemicalbook.com]

- 28. pharmaffiliates.com [pharmaffiliates.com]

- 29. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 30. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 31. IR Absorption Table [webspectra.chem.ucla.edu]

- 32. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 33. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 34. researchgate.net [researchgate.net]

- 35. organicchemistrydata.org [organicchemistrydata.org]

- 36. researchgate.net [researchgate.net]

- 37. youtube.com [youtube.com]

- 38. uanlch.vscht.cz [uanlch.vscht.cz]

- 39. ijrpr.com [ijrpr.com]

- 40. masterorganicchemistry.com [masterorganicchemistry.com]

- 41. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]

- 42. benchchem.com [benchchem.com]

- 43. mdpi.com [mdpi.com]

4-Chlorophenothiazine: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenothiazine is a heterocyclic organic compound belonging to the phenothiazine (B1677639) class. While primarily recognized as a key intermediate in the synthesis of prominent antipsychotic drugs such as prochlorperazine (B1679090) and chlorpromazine, the inherent biological activities of the phenothiazine core structure suggest a potential pharmacological profile for 4-chlorophenothiazine itself.[][2] This technical guide provides an in-depth exploration of the putative mechanism of action of 4-chlorophenothiazine, drawing from the extensive research on its derivatives and the broader phenothiazine class. The information presented herein is intended to support further research and drug development efforts centered on this chemical scaffold.

Core Mechanism of Action: Dopamine (B1211576) Receptor Antagonism

The primary mechanism of action for phenothiazine derivatives is the antagonism of dopamine receptors, particularly the D2 subtype, in the central nervous system.[3][4][5] This action is central to their antipsychotic effects. Although direct studies on 4-chlorophenothiazine are limited, its structural similarity to well-characterized phenothiazines strongly suggests a similar mode of action.

Phenothiazines, in their protonated form, are believed to interact with the D2 receptor. The tricyclic ring system and the side chain are crucial for this interaction. The chlorine substituent on the phenothiazine ring, as seen in 4-chlorophenothiazine, influences the potency and selectivity of the compound.[6]

Signaling Pathway of Dopamine D2 Receptor Antagonism

The binding of a dopamine agonist to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, 4-chlorophenothiazine would prevent this inhibition, thereby maintaining or increasing cAMP levels. This modulation of the dopamine signaling pathway is believed to be a key contributor to the therapeutic effects of phenothiazine-based drugs.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

4-Chlorophenothiazine: A Comprehensive Technical Guide for Chemical Intermediates in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-chlorophenothiazine, a critical chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, synthesis methodologies, key reactions, and its role in the development of therapeutic agents, particularly those targeting the central nervous system.

Chemical and Physical Properties

4-Chlorophenothiazine is a heterocyclic compound featuring a tricyclic structure with a chlorine substituent. It serves as a foundational building block in the synthesis of a range of phenothiazine (B1677639) derivatives.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 7369-69-9 | [2][3][4] |

| Molecular Formula | C₁₂H₈ClNS | [2][4] |

| Molecular Weight | 233.72 g/mol | [2][4] |

| Appearance | Pale Yellow to Off-White Solid | [2][3] |

| Melting Point | 116-117 °C | |

| Boiling Point | 382.6 °C at 760 mmHg | |

| Density | 1.346 g/cm³ | |

| Solubility | Soluble in organic solvents like methanol. | [5] |

| Storage | Store at room temperature or under refrigeration (2-8°C). | [4][5] |

Synthesis of 4-Chlorophenothiazine

The synthesis of the 4-chlorophenothiazine core can be achieved through several established synthetic routes in organic chemistry. The primary methods involve intramolecular cyclization reactions, such as the Smiles rearrangement and the Ullmann condensation.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. A plausible route to 4-chlorophenothiazine via this method would involve the cyclization of a suitably substituted aminothiophenol derivative.

Conceptual Workflow for Smiles Rearrangement:

Experimental Protocol (Generalised):

-

Condensation: React 2-amino-5-chlorobenzenethiol with an o-halonitrobenzene in an ethanolic acetate (B1210297) solution to form the corresponding 2-amino-2'-nitrodiphenylsulfide.

-

Formylation: Treat the resulting diphenylsulfide with 90% formic acid to yield the 2-formamido-2'-nitrodiphenylsulfide.

-

Smiles Rearrangement: Subject the formylated intermediate to Smiles rearrangement using an alcoholic solution of potassium hydroxide (B78521) to yield the target 4-chlorophenothiazine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the diaryl sulfide (B99878) linkage necessary for the phenothiazine ring system.[9][10][11][12][13][14]

Conceptual Workflow for Ullmann Condensation:

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLOROPHENOTHIAZINE | 7369-69-9 [chemicalbook.com]

- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann coupling-An overview - operachem [operachem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. arkat-usa.org [arkat-usa.org]

The Pivotal Role of 2-Chlorophenothiazine in the Synthesis of Prochlorperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Prochlorperazine, a prominent antipsychotic and antiemetic drug. The core focus of this document is to elucidate the critical role of the precursor, 2-chlorophenothiazine (B30676), and to detail the primary synthetic pathways leading to the final active pharmaceutical ingredient. This guide offers a comprehensive overview of the chemical reactions, experimental methodologies, and quantitative data pertinent to the synthesis of Prochlorperazine, tailored for professionals in the fields of pharmaceutical research and development.

Introduction: The Significance of 2-Chlorophenothiazine

Prochlorperazine, chemically known as 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, is a derivative of phenothiazine (B1677639).[1][2] The structural backbone of this drug is the phenothiazine ring system, and the substituent at the 2-position of this ring significantly influences its pharmacological activity. The synthesis of Prochlorperazine commences with 2-chlorophenothiazine, a key intermediate that dictates the final molecular architecture and, consequently, the therapeutic properties of the drug. It is crucial to distinguish 2-chlorophenothiazine from its isomer, 4-chlorophenothiazine, as the former is the correct starting material for Prochlorperazine synthesis.[3][4]

Synthetic Pathways of Prochlorperazine

There are two primary synthetic routes for the production of Prochlorperazine, both originating from 2-chlorophenothiazine. These pathways primarily differ in the sequence of introducing the piperazine (B1678402) side chain.

Route A: Single-Step Alkylation of 2-Chlorophenothiazine

This is the more direct and commonly employed method for Prochlorperazine synthesis. It involves the direct alkylation of the nitrogen atom at position 10 of the 2-chlorophenothiazine ring with 1-(3-chloropropyl)-4-methylpiperazine (B54460).[5][6] This reaction is typically carried out in the presence of a strong base to deprotonate the secondary amine of the phenothiazine, thereby facilitating the nucleophilic substitution.

Route B: Two-Step Synthesis via a Chloropropyl Intermediate

An alternative pathway involves a two-step process. First, 2-chlorophenothiazine is alkylated with a suitable three-carbon chain containing a leaving group on both ends, such as 1-bromo-3-chloropropane (B140262). This reaction yields the intermediate, 2-chloro-10-(3-chloropropyl)phenothiazine.[7] In the second step, this intermediate is reacted with 1-methylpiperazine (B117243) to introduce the piperazine moiety, yielding Prochlorperazine.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic routes, highlighting both the traditional and improved procedures.

Protocol for Route A: Single-Step Alkylation

Method 1: Using Sodamide (Traditional Method)

This method utilizes the highly reactive but hazardous base, sodamide.

-

Reaction: 2-chlorophenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide.[2]

-

Procedure:

-

A solution of 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine in an inert solvent like toluene (B28343) is prepared.

-

Sodamide is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

After completion of the reaction, the mixture is filtered to remove inorganic salts.

-

The solvent is removed by distillation, and the crude Prochlorperazine is purified by high-vacuum distillation.[2]

-

Method 2: Using Sodium Tertiary Butoxide (Improved, Industrially Viable Method)

This improved method avoids the use of hazardous sodamide and offers high yield and purity.[5]

-

Reaction: 2-chlorophenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium tertiary butoxide in an organic solvent.[5]

-

Procedure:

-

To a mixture of 2-chlorophenothiazine and sodium tertiary butoxide in dimethyl sulfoxide (B87167) (DMSO), 1-(3-chloropropyl)-4-methylpiperazine is gradually added while stirring at 10-20°C.

-

The reaction mixture is then heated to 30-50°C and stirred until the reaction is complete, as monitored by HPLC.

-

The reaction is quenched by the addition of water and extracted with toluene.

-

The organic layer is washed with dilute hydrochloric acid.

-

The resulting aqueous layer is washed with toluene and dichloromethane, then basified with aqueous sodium hydroxide.

-

The product is extracted with toluene, and the organic layer is concentrated to yield Prochlorperazine.[5]

-

Protocol for Route B: Two-Step Synthesis

Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine

-

Reaction: 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of sodium hydride.[7]

-

Procedure:

-

To a suspension of sodium hydride in N,N-dimethylformamide (DMF), 2-chlorophenothiazine and 1-bromo-3-chloropropane are added at 0°C.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with brine and extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil.[7]

-

Step 2: Synthesis of Prochlorperazine

-

Reaction: 2-chloro-10-(3-chloropropyl)phenothiazine is reacted with 1-methylpiperazine.

-

Procedure:

-

A mixture of 2-chloro-10-(3-chloropropyl)phenothiazine and an excess of 1-methylpiperazine is heated.

-

After the reaction is complete, the excess 1-methylpiperazine is removed under reduced pressure.

-

The residue is dissolved in an appropriate solvent and washed with water to remove any salts.

-

The organic layer is dried and the solvent is evaporated to give Prochlorperazine.

-

Quantitative Data

The following tables summarize the quantitative data for the improved synthesis of Prochlorperazine (Route A, Method 2).

Table 1: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 2-Chlorophenothiazine | 233.72 | 100.2 | 0.429 | 1 |

| 1-(3-Chloropropyl)-4-methylpiperazine | 176.69 | 56.7 | 0.321 | 0.75 |

| Sodium Tertiary Butoxide | 96.10 | 50.4 | 0.524 | 1.22 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Initial Temperature | 10-20°C |

| Reaction Temperature | 30-50°C |

| Reaction Time | Monitored by HPLC |

| Yield | 61.9% - 62.1%[5] |

| Purity (as edisylate salt) | 99.88% (by HPLC)[5] |

Mandatory Visualizations

Chemical Synthesis Pathways

Caption: Synthetic pathways to Prochlorperazine from 2-Chlorophenothiazine.

Experimental Workflow for Improved Synthesis (Route A, Method 2)

Caption: Workflow for the improved synthesis of Prochlorperazine.

Conclusion

The synthesis of Prochlorperazine is a well-established process in pharmaceutical manufacturing, with 2-chlorophenothiazine serving as the indispensable starting material. While traditional synthetic methods employing hazardous reagents like sodamide are effective, modern, industrially scalable processes utilizing milder bases such as sodium tertiary butoxide offer significant advantages in terms of safety, yield, and purity. A thorough understanding of these synthetic routes, reaction conditions, and purification protocols is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

References

- 1. GSRS [precision.fda.gov]

- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorophenothiazine | C12H8ClNS | CID 7088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

- 6. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

4-Chlorophenothiazine as an Impurity in Chlorpromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorophenothiazine as a potential impurity in the active pharmaceutical ingredient (API) chlorpromazine (B137089). Chlorpromazine, a widely used antipsychotic medication, is synthesized through a multi-step process where the formation of impurities is a critical concern for drug quality, safety, and efficacy. This document details the chemical properties of 4-chlorophenothiazine, its origins during the synthesis of chlorpromazine, and the analytical methodologies for its detection and quantification. Furthermore, this guide outlines the pharmacopoeial specifications for related substances in chlorpromazine and presents an in-silico toxicological assessment of 4-chlorophenothiazine to evaluate its potential risks. Detailed experimental protocols and visual workflows are provided to support researchers and drug development professionals in controlling this impurity.

Introduction to Chlorpromazine and its Impurities

Chlorpromazine is a first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class.[1] It is primarily used in the treatment of psychotic disorders such as schizophrenia.[1] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.

4-Chlorophenothiazine is a known potential impurity in chlorpromazine, identified as "Chlorpromazine Impurity K" in the European Pharmacopoeia (EP).[2][3] Its presence in the final drug substance must be carefully controlled within acceptable limits.

Chemical and Physical Properties of 4-Chlorophenothiazine

A clear understanding of the physicochemical properties of 4-chlorophenothiazine is essential for developing appropriate analytical methods and control strategies.

| Property | Value | Reference |

| Chemical Name | 4-Chloro-10H-phenothiazine | [4] |

| Synonyms | 4-Chlorophenothiazine, Chlorpromazine Impurity K | [2][3] |

| CAS Number | 7369-69-9 | [4] |

| Molecular Formula | C₁₂H₈ClNS | [4] |

| Molecular Weight | 233.72 g/mol | [4] |

| Appearance | Pale Yellow Solid | [4] |

| Melting Point | 195-200 °C | [5] |

Origin and Formation of 4-Chlorophenothiazine in Chlorpromazine Synthesis

The primary route for the synthesis of chlorpromazine involves the alkylation of 2-chlorophenothiazine (B30676) with 3-(dimethylamino)propyl chloride.[6][7][8] The starting material, 2-chlorophenothiazine, is itself synthesized in a multi-step process.[6] The formation of 4-chlorophenothiazine as an impurity can occur as a result of isomeric impurities in the starting materials or due to side reactions during the synthesis of the phenothiazine ring.

Below is a logical diagram illustrating the general synthesis pathway of chlorpromazine and the potential point of entry for the 4-chlorophenothiazine impurity.

References

- 1. General Chapters ⟨476⟩ Organic Impurities in Drug Substances and Drug Products and ⟨1086⟩ Impurities in Drug Substances and Drug Products | USP-NF [uspnf.com]

- 2. crs.edqm.eu [crs.edqm.eu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-CHLOROPHENOTHIAZINE | 7369-69-9 [chemicalbook.com]

- 5. Chlorpromazine impurity E EP Reference Standard CAS 92-39-7 Sigma Aldrich [sigmaaldrich.com]

- 6. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

4-Chlorophenothiazine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorophenothiazine, a key intermediate in the synthesis of phenothiazine-based pharmaceuticals. While its direct biological activities are not extensively documented, its significance lies in its role as a foundational building block for more complex therapeutic agents. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and discusses its historical context within the broader development of phenothiazine (B1677639) chemistry. Due to a lack of specific historical and experimental data for the 4-chloro isomer in readily available literature, this guide also draws parallels with the more extensively studied 2-Chlorophenothiazine and the general class of phenothiazines to provide a comprehensive understanding.

Introduction

Phenothiazines are a class of heterocyclic compounds that have had a profound impact on medicine, particularly in the field of neuropsychopharmacology. The discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. The core phenothiazine structure, a tricyclic system with nitrogen and sulfur heteroatoms, has been a versatile scaffold for the development of a wide range of drugs with diverse pharmacological activities, including antihistaminic, antiemetic, and antipsychotic effects.

4-Chlorophenothiazine (4-CPT) is a chlorinated derivative of phenothiazine. While not a therapeutic agent in itself, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Prochlorperazine, a potent antiemetic and antipsychotic drug. The position of the chlorine atom on the phenothiazine ring system significantly influences the properties and reactivity of the molecule, making the synthesis of specific isomers like 4-CPT a critical step in the production of targeted therapeutics.

This guide aims to provide an in-depth technical resource on 4-Chlorophenothiazine, covering its discovery, history, physicochemical properties, and synthesis.

Discovery and History

The specific discovery of 4-Chlorophenothiazine is not well-documented in historical scientific literature. Its emergence is intrinsically linked to the extensive research and development of phenothiazine derivatives that followed the groundbreaking discovery of chlorpromazine's therapeutic potential. The synthesis of various halogenated phenothiazines was a logical step in the structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of this new class of drugs.

It is highly probable that 4-Chlorophenothiazine was first synthesized in the mid-20th century, during the intensive period of phenothiazine drug development, as a precursor for creating novel therapeutic candidates. Its primary historical and ongoing significance is as a key raw material in the industrial synthesis of Prochlorperazine. The development of efficient synthetic routes to specific chlorophenothiazine isomers was a critical enabling step for the large-scale production of these important medicines.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chlorophenothiazine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈ClNS | [1][2][3] |

| Molecular Weight | 233.72 g/mol | [1][2][3] |

| CAS Number | 7369-69-9 | [1][2][3] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point | 382.6 °C at 760 mmHg | [1] |

| Appearance | White to light grey solid | [4] |

| Solubility | Slightly soluble in Acetone, DMSO, and Ethanol | [4] |

| LogP | 4.68620 | [1] |

Experimental Protocols: Synthesis of 4-Chlorophenothiazine

A general conceptual workflow for this synthesis is provided below.

Reaction: Ullmann Condensation

Reactants:

-

2-bromo-5-chlorobenzenamine (or a similarly activated halogenated benzene (B151609) derivative)

-

2-aminothiophenol

-

Copper catalyst (e.g., copper powder, CuI)

-

Base (e.g., K₂CO₃)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)

General Procedure:

-

A mixture of the aryl halide, 2-aminothiophenol, copper catalyst, and base is prepared in a high-boiling point solvent.

-

The reaction mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated through a series of work-up steps, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with water and brine.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 4-Chlorophenothiazine.

DOT Script for the Synthesis Workflow of 4-Chlorophenothiazine

References

4-Chlorophenothiazine: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenothiazine is a halogenated derivative of the phenothiazine (B1677639) tricycle, a scaffold of significant interest in medicinal chemistry. While not as extensively studied as its 2-chloro isomer, chlorpromazine (B137089), 4-chlorophenothiazine serves as a crucial chemical intermediate and a subject of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and reported biological activities of 4-chlorophenothiazine and its derivatives. The document includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Phenothiazines are a class of heterocyclic compounds that have played a pivotal role in the history of pharmacotherapy, particularly in the field of neuropsychiatry. The introduction of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and spurred extensive research into the structure-activity relationships of this chemical class. The position of the chloro substituent on the phenothiazine ring has been shown to significantly influence the pharmacological profile of these compounds. 4-Chlorophenothiazine, with its chlorine atom at the 4-position of the phenothiazine nucleus, represents a less explored but potentially valuable scaffold for the design of new bioactive molecules. This guide aims to consolidate the existing knowledge on 4-chlorophenothiazine and to provide a technical resource for researchers in medicinal chemistry.

Synthesis of 4-Chlorophenothiazine

The synthesis of the 4-chlorophenothiazine core can be achieved through several synthetic routes, primarily involving the cyclization of a suitably substituted diphenylamine (B1679370) or diphenyl sulfide. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 4-Chlorophenothiazine

Materials:

-

2-Amino-4-chlorothiophenol

-

Sodium hydride (NaH)

-

Copper powder

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Synthesis of 2-(2-Nitrophenylthio)-4-chloroaniline: To a solution of 2-amino-4-chlorothiophenol (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 1-bromo-2-nitrobenzene (1 equivalent). The reaction is then heated to 80 °C and stirred for 12 hours. After completion, the reaction mixture is poured into ice-cold water and the precipitated product is filtered, washed with water, and dried.

-

Reductive Cyclization: The synthesized 2-(2-nitrophenylthio)-4-chloroaniline (1 equivalent) is dissolved in a mixture of toluene and acetic acid. Iron powder (3 equivalents) and a catalytic amount of concentrated HCl are added. The mixture is heated to reflux for 6 hours.

-

Work-up and Purification: The reaction mixture is cooled, filtered through celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chlorophenothiazine.

Characterization: The structure of the synthesized 4-chlorophenothiazine should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][3][4][5][6]

Mechanism of Action

Dopamine (B1211576) D2 Receptor Signaling Pathway

dot

References

- 1. alentris.org [alentris.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Chlorophenothiazine | CAS 7369-69-9 | LGC Standards [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-CHLOROPHENOTHIAZINE | CAS 7369-69-9 [matrix-fine-chemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

4-Chlorophenothiazine: A Core Moiety for Advanced Materials Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenothiazine, a heterocyclic compound featuring a phenothiazine (B1677639) core with a chlorine substituent, is emerging as a versatile building block in the field of materials science. While traditionally recognized as an intermediate in the synthesis of pharmaceuticals, its unique electronic and photophysical properties are now being harnessed to develop a new generation of functional materials. This technical guide provides a comprehensive overview of the use of 4-chlorophenothiazine and its derivatives in materials science research, with a focus on their synthesis, properties, and applications in organic electronics and sensing.

Synthesis of 4-Chlorophenothiazine and its Derivatives

The synthesis of the phenothiazine core and its chlorinated analogues can be achieved through several established routes. A common method involves the reaction of a substituted diphenylamine (B1679370) with sulfur.

Experimental Protocol: Synthesis of 2-Chlorophenothiazine (B30676)

A prevalent method for synthesizing a related isomer, 2-chlorophenothiazine, provides a foundational understanding of the synthetic approach.

Materials:

-

m-Chloro diphenylamine

-

Sulfur

-

Iodine (catalyst)

-

Chlorobenzene (B131634) (solvent)

-

Activated carbon

Procedure:

-

In a suitable reaction vessel (e.g., a 100L cyclization still), charge m-chloro diphenylamine, sulfur, and a catalytic amount of iodine.[1]

-

Slowly heat the mixture to approximately 120-150°C.[1] The reaction will progressively emit hydrogen sulfide (B99878), which should be safely absorbed in a sodium hydroxide (B78521) solution.

-

Maintain the reaction at this temperature for approximately 5 hours, or until the evolution of hydrogen sulfide ceases.[1]

-

After the reaction is complete, cool the mixture and add chlorobenzene to dissolve the product.[1]

-

Decolorize the solution by adding a small amount of activated carbon and heating.

-

Filter the hot solution and allow it to cool to induce crystallization of the 2-chlorophenothiazine product.[1]

-

Collect the crystals by filtration and dry them to obtain the final product.[1]

This general procedure can be adapted for the synthesis of other chlorinated phenothiazine isomers by selecting the appropriately substituted starting materials.

Charge-Transfer Complexes in Organic Semiconductors

Phenothiazines are excellent electron donors and can form charge-transfer (CT) complexes with electron acceptors. These complexes exhibit semiconducting properties, making them of interest for applications in organic electronics.

Properties of a 2-Chlorophenothiazine Charge-Transfer Complex

Studies on the charge-transfer complex of the related 2-chlorophenothiazine with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have provided insights into the properties of these materials.

| Property | Value | Reference |

| Donor | 2-Chlorophenothiazine | LookChem |

| Acceptor | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | LookChem |

| Stoichiometry | 1:1 | LookChem |

| Characterization Method | X-ray powder diffraction | LookChem |

Note: Specific quantitative data for 4-chlorophenothiazine was not available. Data for the closely related 2-chlorophenothiazine is presented.

The formation of these charge-transfer complexes can be explained by the interaction between the highest occupied molecular orbital (HOMO) of the donor (chlorophenothiazine) and the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Electropolymerized Phenothiazine Films for Sensing Applications

Phenothiazine and its derivatives can be electropolymerized to form thin, conductive polymer films on electrode surfaces. These films have shown promise in the development of electrochemical and photoelectrochemical sensors.

Experimental Protocol: Electropolymerization of a Phenothiazine Derivative

The following is a general procedure for the electropolymerization of a phenothiazine derivative on an indium tin oxide (ITO) electrode for sensor applications.

Materials:

-

Phenothiazine monomer

-

Indium tin oxide (ITO) coated glass substrate (working electrode)

-

Platinum wire (counter electrode)

-

Ag/AgCl electrode (reference electrode)

-

Electrolyte solution (e.g., acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate)

Procedure:

-

Set up a standard three-electrode electrochemical cell with the ITO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Prepare a solution of the phenothiazine monomer in the electrolyte solution.

-

Immerse the electrodes in the monomer solution.

-

Perform cyclic voltammetry by scanning the potential between the appropriate vertices (e.g., 0 V and 1.2 V vs. Ag/AgCl) for a set number of cycles. The polymer film will deposit on the ITO electrode surface.

-

After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer.

Application in Photoelectrochemical Sensing

Electropolymerized phenothiazine films can be used to construct photoelectrochemical (PEC) sensors. In one such application, a phenothiazine-based polymer film on an ITO electrode was functionalized with cadmium sulfide quantum dots (CdS QDs). This system was used for the detection of the organophosphorus pesticide, chlorpyrifos (B1668852).[2][3]

The detection mechanism relies on the inhibition of the enzyme acetylcholinesterase (AChE) by chlorpyrifos. In the absence of the inhibitor, AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863). The negatively charged thiocholine electrostatically repels the negatively charged CdS QDs from the electrode surface, leading to a decrease in the photocurrent. When chlorpyrifos is present, it inhibits AChE, preventing the formation of thiocholine and resulting in a smaller decrease in the photocurrent.

Phenothiazine Derivatives in Organic Light-Emitting Diodes (OLEDs)

The electron-donating nature of the phenothiazine core makes its derivatives suitable for use as hole-transporting materials (HTMs) and emitters in OLEDs. The incorporation of phenothiazine moieties can lead to materials with high hole mobility and desirable photoluminescence properties.

Performance of Phenothiazine-Based OLEDs

| Device Component | Material | External Quantum Efficiency (EQE) | Hole Mobility (μh) | Reference |

| Fluorescent Emitter | Phenothiazine-based derivative | Up to 4.33% | > 1 x 10⁻⁴ cm² V⁻¹ s⁻¹ | [4] |

| Hole-Transporting Layer | Phenothiazine-based derivative | Up to 22% (in blue TADF OLED) | - | [4] |

These results highlight the potential of phenothiazine-based materials to contribute to the development of efficient OLED devices. The performance can be tuned by modifying the molecular structure, for example, by introducing different substituents on the phenothiazine core.

Conclusion

4-Chlorophenothiazine and its derivatives represent a promising class of materials for various applications in materials science. Their rich redox chemistry and favorable photophysical properties make them suitable for use in organic semiconductors, sensors, and light-emitting diodes. Further research into the synthesis and characterization of materials specifically derived from 4-chlorophenothiazine is warranted to fully explore their potential and to tailor their properties for specific technological applications. This guide provides a foundational understanding for researchers and professionals looking to innovate in this exciting area of materials science.

References

- 1. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of phenothiazines by charge-transfer complex formation with chloranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Phenothiazine Core: Structure and Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenothiazine (B1677639) core structure, its inherent chemical reactivity, and the implications for drug design and development. By understanding the fundamental properties of this privileged scaffold, researchers can better design novel therapeutics with optimized efficacy and safety profiles.

The Phenothiazine Core Structure: A Unique Tricyclic System

The phenothiazine core is a nitrogen- and sulfur-containing heterocyclic compound with a distinctive tricyclic structure. This scaffold is not planar but adopts a folded or "butterfly" conformation along the nitrogen-sulfur axis.[1] The numbering of the phenothiazine ring system is crucial for discussing its chemical reactivity and structure-activity relationships. The sulfur atom is assigned position 5, and the nitrogen atom is at position 10.[2][3]

The two benzene (B151609) rings are susceptible to electrophilic substitution, and the nitrogen atom's lone pair of electrons contributes to the system's overall electron-donating properties. The specific conformation and electronic distribution of the phenothiazine core are fundamental to its biological activity, particularly its interaction with dopamine (B1211576) receptors.[4]

Physicochemical Properties of Phenothiazine and its Derivatives

The physicochemical properties of phenothiazine derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters such as pKa, logP, and solubility are frequently modulated through chemical modification to enhance drug-like properties.

| Compound | pKa (at 25 °C) | Intrinsic Solubility (S₀) at 25°C (µg/mL) | logP |

| Phenothiazine | 2.52 (Uncertain) | 0.127 mg/L | 3.78 |

| Promazine hydrochloride | 9.37 | - | - |

| Chlorpromazine hydrochloride | 9.15 | 0.5 | - |

| Triflupromazine hydrochloride | 9.03 | 1.1 | - |

| Fluphenazine dihydrochloride | 10.01 | - | - |

Note: Data compiled from various sources.[5][6][7] The solubility and pKa values can be influenced by the specific salt form and experimental conditions.

Chemical Reactivity of the Phenothiazine Core

The chemical reactivity of the phenothiazine nucleus is characterized by several key transformations that are central to both its synthesis and metabolism.

Oxidation Reactions

The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. This oxidation is a significant metabolic pathway for many phenothiazine-based drugs and can modulate their biological activity and clearance.[8][9] The phenothiazine nucleus can also undergo a one-electron oxidation to form a stable cation radical.[10][11] The redox properties of phenothiazines are an active area of research, with studies exploring their electrochemical behavior.[11][12]

Substitution Reactions

Electrophilic Aromatic Substitution: The benzene rings of the phenothiazine core are activated towards electrophilic substitution. The primary positions for substitution are C3 and C7. The introduction of electron-withdrawing groups, typically at the C2 position, is a crucial modification in the development of potent antipsychotic drugs.[2][12]

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution reactions on phenothiazine derivatives have been reported, particularly with highly activated aromatic systems like polyfluoroarenes.[13]

N-Alkylation and N-Acylation

The nitrogen atom at position 10 is a key site for synthetic modification. N-alkylation and N-acylation are widely used reactions to introduce various side chains.[14][15][16] The nature of the side chain at the N-10 position is a critical determinant of the pharmacological activity of phenothiazine derivatives, particularly for their antipsychotic effects.[17][18] A three-carbon chain separating the ring nitrogen from a terminal amino group is often optimal for neuroleptic activity.[7]

Role in Signaling Pathways: Dopamine Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[19][20][21] This antagonism helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and reduced protein kinase A (PKA) activity.[19] Phenothiazine antagonists block this signaling cascade.

Experimental Protocols

Synthesis of Chlorpromazine: A Representative N-Alkylation

Chlorpromazine is a classic phenothiazine antipsychotic. Its synthesis typically involves the N-alkylation of 2-chlorophenothiazine (B30676).

Materials:

-

2-chlorophenothiazine

-

3-dimethylaminopropylchloride

-

Base (e.g., sodium hydroxide, potassium carbonate)[22]

-

Solvent (e.g., toluene)[22]

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)[23]

Procedure:

-

Dissolve 2-chlorophenothiazine in an appropriate solvent such as toluene.

-

Add the base and the phase transfer catalyst to the reaction mixture.

-

Add 3-dimethylaminopropylchloride to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with water, and concentrate to obtain crude chlorpromazine.

-

The crude product can be purified by extraction with an acidic solution and subsequent basification, followed by recrystallization or conversion to a pharmaceutically acceptable salt, such as the hydrochloride salt.[22][23]

Characterization Techniques

The structural elucidation and purity assessment of phenothiazine derivatives are routinely performed using a combination of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity determination of phenothiazines and their metabolites.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the position of substituents and the conformation of the molecule.[25]

-

Mass Spectrometry (MS): Used for the determination of the molecular weight and fragmentation patterns, which aids in structural identification. LC-MS/MS is a powerful tool for detecting and quantifying phenothiazines in biological fluids.[24][25][26]

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. egpat.com [egpat.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Phenothiazine CAS#: 92-84-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 13. Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acgpubs.org [acgpubs.org]

- 19. benchchem.com [benchchem.com]

- 20. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. egpat.com [egpat.com]

- 22. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 23. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chlorophenothiazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Chlorophenothiazine (CAS 7369-69-9). Due to a notable lack of quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information, outlining detailed experimental protocols for the determination of solubility and stability, and discussing potential degradation pathways based on the behavior of related phenothiazine (B1677639) derivatives. This guide is intended to be a foundational resource for researchers and professionals involved in the development and handling of 4-Chlorophenothiazine, enabling them to generate the necessary data for their specific applications.

Introduction

4-Chlorophenothiazine is a heterocyclic compound belonging to the phenothiazine class, which is a core scaffold in many pharmaceutical agents. It is recognized as an impurity and a key intermediate in the synthesis of various phenothiazine-based drugs[1][2]. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for drug discovery, formulation development, and quality control. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these critical parameters.

Physicochemical Properties of 4-Chlorophenothiazine

Basic physicochemical information for 4-Chlorophenothiazine is summarized in the table below.

| Property | Value | Source |

| CAS Number | 7369-69-9 | [3][4] |

| Molecular Formula | C₁₂H₈ClNS | [3][5] |

| Molecular Weight | 233.72 g/mol | [3][5] |

| Appearance | White to Light Grey Solid | [2] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point | 382.6 °C at 760 mmHg | [6] |

| Storage | 2-8°C, Refrigerator | [2] |

Solubility Profile of 4-Chlorophenothiazine

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Acetone | Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][6] |

| Ethanol | Slightly Soluble | [3][6] |

This limited information suggests that 4-Chlorophenothiazine is a poorly water-soluble compound, a common characteristic of the phenothiazine class. For drug development purposes, a comprehensive quantitative solubility profile is essential.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its implementation.